molecular formula C19H14N2OS2 B460335 (3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone CAS No. 327068-30-4

(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

Cat. No.: B460335
CAS No.: 327068-30-4
M. Wt: 350.5g/mol
InChI Key: RJIPCJGRMXERMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone is a complex organic compound with the molecular formula C19H14N2OS2 and a molecular weight of 350.5 g/mol. This compound features a unique structure that includes a thienyl group, a pyridinyl group, and a phenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of (3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone involves multiple steps, typically starting with the preparation of the thienyl and pyridinyl intermediates. These intermediates are then subjected to a series of reactions, including amination and coupling reactions, to form the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to ensure consistent quality and efficiency. These methods often require optimization of reaction parameters to maximize yield and minimize by-products.

Chemical Reactions Analysis

(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties

Mechanism of Action

The mechanism of action of (3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar compounds to (3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone include other thienyl and pyridinyl derivatives, such as:

  • (3-Amino-6-methyl-4-thien-2-ylthieno[2,3-b]pyridin-2-yl)(phenyl)methanol
  • (3-Amino-6-methyl-4-thien-2-ylthieno[2,3-b]pyridin-2-yl)(phenyl)methane
  • (3-Amino-6-methyl-4-thien-2-ylthieno[2,3-b]pyridin-2-yl)(phenyl)methanoic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

327068-30-4

Molecular Formula

C19H14N2OS2

Molecular Weight

350.5g/mol

IUPAC Name

(3-amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C19H14N2OS2/c1-11-10-13(14-8-5-9-23-14)15-16(20)18(24-19(15)21-11)17(22)12-6-3-2-4-7-12/h2-10H,20H2,1H3

InChI Key

RJIPCJGRMXERMC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C4=CC=CS4

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C4=CC=CS4

Origin of Product

United States

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